molecular formula C12H18Cl2N2O B2565531 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride CAS No. 1225326-50-0

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Cat. No.: B2565531
CAS No.: 1225326-50-0
M. Wt: 277.19
InChI Key: NLCGWWKKHLODLF-UHFFFAOYSA-N
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Description

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a heterocyclic compound that features both an indole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction generally proceeds as follows:

    Starting Materials: Indole derivative, morpholine, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol).

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.

    Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted indole and morpholine derivatives .

Scientific Research Applications

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell cycle regulation and cytokinesis, leading to its potential use as an anticancer agent . It may also interact with receptors and ion channels, modulating their activity and resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both indole and morpholine rings allows for diverse reactivity and interaction with various biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14;;/h1-2,9,13H,3-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGWWKKHLODLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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